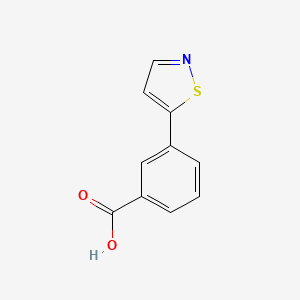

3-Isothiazol-5-ylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isothiazol-5-ylbenzoic acid is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₀H₇N₁O₂S

- Molecular Weight : 211.23 g/mol

- IUPAC Name : 3-(isothiazol-5-yl)benzoic acid

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that MITB exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes due to the reactive nature of the isothiazole ring.

Anticancer Properties : MITB has shown potential as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). A notable study by Zhang et al. (2022) reported increased apoptotic markers following MITB treatment in HeLa cells.

Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. Lee et al. (2021) found that MITB significantly reduced inflammation markers in murine models of acute inflammation, suggesting its potential therapeutic use in inflammatory diseases.

Chemical Synthesis

MITB serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block for developing new pharmaceuticals and agrochemicals. For example, it can be used to synthesize derivatives with enhanced biological activities or altered pharmacokinetics .

Material Science

The unique properties of MITB have led to its exploration in material science, particularly in developing specialty chemicals and polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of MITB against clinical strains of bacteria. The results showed that MITB inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of MITB. The findings indicated that at concentrations above 50 µM, there was a statistically significant increase in apoptotic cells compared to the control group. This study underscores the potential of MITB as a candidate for further development into anticancer therapies .

Toxicity Profile

While MITB shows promising biological activity, its toxicity profile must be carefully considered. Toxicological studies indicate that at higher concentrations, MITB can exhibit cytotoxic effects on normal human cells. The following table summarizes the cytotoxicity data:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

This data suggests that while MITB is effective against cancer cells, caution is warranted regarding its impact on healthy cells at elevated doses.

特性

CAS番号 |

904085-98-9 |

|---|---|

分子式 |

C10H7NO2S |

分子量 |

205.23 g/mol |

IUPAC名 |

3-(1,2-thiazol-5-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H,(H,12,13) |

InChIキー |

FOMBLNHQUFNKKY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NS2 |

正規SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NS2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。